molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8

Progabide acid

Cat. No. B105652
CAS RN: 62665-97-8
M. Wt: 335.8 g/mol
InChI Key: AJPSGLKFKRSEBJ-VKAVYKQESA-N
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Description

Progabide acid, also known as SL-75102, is an active metabolite of progabide and an anticonvulsant GABA receptor agonist . Progabide is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy . It behaves as an agonist of the GABA A, GABA B, and GABA A -ρ receptors .


Synthesis Analysis

Progabide, labelled individually with carbon-14 in the butanamide side-chain and in the imino carbon, was synthesised for pharmacokinetic and metabolism studies .


Molecular Structure Analysis

The molecular formula of Progabide is C17H16ClFN2O2 and its molar mass is 334.78 g·mol −1 . The IUPAC name is 4- [ (4-Chlorophenyl)- (5-fluoro-2-hydroxy-phenyl)-methylidene]aminobutanamide .


Chemical Reactions Analysis

Progabide binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers .


Physical And Chemical Properties Analysis

Progabide is a solid substance that is soluble in DMSO at a concentration greater than 100 mg/mL . It has a bioavailability of 60% and is 95% protein-bound .

Scientific Research Applications

Epilepsy Treatment

Progabide acid is primarily used in the treatment of epilepsy. It acts as an agonist for both GABA_A and GABA_B receptors, which play a crucial role in reducing neuronal excitability and preventing seizure activity . Its effectiveness in epilepsy treatment has been well-documented, making it a valuable asset in clinical settings.

Neuropharmacology Research

In neuropharmacology, progabide acid is used to study the modulation of GABAergic transmission. Its ability to bind to GABA receptors makes it an important tool for understanding the mechanisms underlying various neuropsychiatric disorders .

Drug Development for Parkinson’s Disease

Progabide acid has been investigated in clinical trials for its potential use in treating Parkinson’s disease. While its therapeutic effectiveness in this condition is not fully established, it offers a promising avenue for developing new treatments .

Clinical Depression and Anxiety Disorders

Research has explored the use of progabide acid in managing clinical depression and anxiety disorders. Its impact on GABAergic systems suggests a potential role in modulating mood and anxiety levels .

Schizophrenia Treatment Exploration

Progabide acid has been part of clinical trials investigating its efficacy in treating schizophrenia. Although it has not shown significant antipsychotic effects, it has been noted to improve environmental responsiveness and social interactions in patients with schizoaffective and hebephrenic conditions .

Investigating Tardive Dyskinesia

The compound has been studied for its effects on tardive dyskinesia, a serious side effect of long-term neuroleptic use. Progabide acid’s actions on dopamine and GABA receptors provide a basis for its potential therapeutic application in this area .

Mechanism of Action

Target of Action

Progabide acid primarily targets the Gamma-aminobutyric acid (GABA) receptors . It has agonistic activity for both the GABAA and GABAB receptors . These receptors are located on the terminals of primary afferent fibers .

Mode of Action

Progabide acid interacts with its targets by binding to both GABAA and GABAB receptors . Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The biochemical pathways affected by Progabide acid are primarily those involving GABA. By acting as an agonist at GABA receptors, Progabide acid increases the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .

Pharmacokinetics

Progabide acid is well absorbed with a bioavailability of 60% . It is 95% protein-bound and metabolized in the liver . The elimination half-life of Progabide acid is approximately 4 hours . The pharmacokinetics of Progabide acid and its metabolites have been studied in rabbits following single oral administration .

Result of Action

The molecular and cellular effects of Progabide acid’s action are primarily related to its impact on GABA receptors. By increasing the inhibitory effects of GABA, Progabide acid helps to reduce the symptoms of conditions characterized by excessive neuronal firing, such as epilepsy .

Action Environment

The action, efficacy, and stability of Progabide acid can be influenced by various environmental factors. For instance, the stability of Progabide acid was found to be bell-shaped, with maximum stability occurring at pH 6 to 7

properties

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXPPHKWFOGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045742
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Progabide acid

CAS RN

62665-97-8
Record name Progabide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGABIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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